Cas no 65610-13-1 (3-fluorobenzene-1,2-dicarbonitrile)

3-Fluorobenzene-1,2-dicarbonitrile is a fluorinated aromatic compound featuring two nitrile groups and a fluorine substituent on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocycles and functionalized aromatic systems. The electron-withdrawing nitrile and fluorine groups enhance its utility in cross-coupling reactions and as a precursor for agrochemicals, pharmaceuticals, and specialty materials. Its high purity and stability under standard conditions ensure consistent performance in demanding applications. The compound’s well-defined molecular architecture allows for precise modifications, catering to advanced research and industrial processes requiring tailored fluorinated building blocks.
3-fluorobenzene-1,2-dicarbonitrile structure
65610-13-1 structure
Product Name:3-fluorobenzene-1,2-dicarbonitrile
CAS No:65610-13-1
MF:C8H3FN2
MW:146.1212246418
MDL:MFCD00052458
CID:502230
PubChem ID:11960964
Update Time:2025-05-20

3-fluorobenzene-1,2-dicarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Fluorophthalonitrile
    • 1,2-Benzenedicarbonitrile,3-fluoro-
    • 3-fluorobenzene-1,2-dicarbonitrile
    • 3-Fluorophthalodinitrile
    • 3-Fluoro-1,2-benzenedicarbonitrile
    • 3-Fluorophthalonitrille
    • 1,2-Dicyano-3-fluorobenzene
    • 1,2-Benzenedicarbonitrile, 3-fluoro-
    • fluorophthalonitrile
    • PubChem4596
    • SAPTYURANIHAPE-UHFFFAOYSA-N
    • SBB059251
    • FCH838515
    • CL8195
    • VZ35090
    • AM62064
    • LS10028
    • LF1
    • GS-4376
    • SCHEMBL186554
    • FT-0651195
    • AKOS005063967
    • 65610-13-1
    • DTXSID70474794
    • A8891
    • MFCD00052458
    • CS-0157258
    • AC-9708
    • DB-011201
    • MDL: MFCD00052458
    • Inchi: 1S/C8H3FN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
    • InChI Key: SAPTYURANIHAPE-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C#N)=C1C#N

Computed Properties

  • Exact Mass: 146.02800
  • Monoisotopic Mass: 146.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: 淡 黄色晶体l粉末
  • Density: 1.27
  • Boiling Point: 295 ºC
  • Flash Point: 132 ºC
  • Refractive Index: 1.539
  • PSA: 47.58000
  • LogP: 1.56906

3-fluorobenzene-1,2-dicarbonitrile Security Information

3-fluorobenzene-1,2-dicarbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-fluorobenzene-1,2-dicarbonitrile Production Method

3-fluorobenzene-1,2-dicarbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:65610-13-1)3-fluorobenzene-1,2-dicarbonitrile
Order Number:A8891
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:26
Price ($):152.0
Email:sales@amadischem.com

3-fluorobenzene-1,2-dicarbonitrile Related Literature

Additional information on 3-fluorobenzene-1,2-dicarbonitrile

Introduction to 3-Fluorobenzene-1,2-dicarbonitrile (CAS No. 65610-13-1)

3-Fluorobenzene-1,2-dicarbonitrile, also known by its CAS number 65610-13-1, is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a fluorinated benzene ring with two cyano groups attached at the 1 and 2 positions. The presence of the fluorine atom and the cyano groups imparts distinct chemical and physical properties, making it a valuable building block for various applications.

The chemical formula of 3-Fluorobenzene-1,2-dicarbonitrile is C8H4FN2. It is a colorless to pale yellow solid with a melting point of approximately 78°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for use in a variety of synthetic processes and analytical techniques.

In the realm of medicinal chemistry, 3-Fluorobenzene-1,2-dicarbonitrile has been explored as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, San Francisco, have utilized this compound to synthesize potent inhibitors of protein kinases, which are enzymes involved in many cellular processes and are often dysregulated in cancer. The fluorine atom in the structure enhances the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties.

Beyond its applications in drug discovery, 3-Fluorobenzene-1,2-dicarbonitrile has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic devices. A study published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound exhibit excellent charge transport properties and can be used to fabricate high-performance organic field-effect transistors (OFETs). The presence of the cyano groups enhances electron affinity, leading to improved device performance.

The synthesis of 3-Fluorobenzene-1,2-dicarbonitrile can be achieved through several routes. One common method involves the reaction of 3-fluorobenzoyl chloride with cyanide ions under appropriate conditions. Another approach involves the oxidative dimerization of 3-fluoroacrylonitrile followed by aromatization. These synthetic pathways have been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications.

The safety and handling of 3-Fluorobenzene-1,2-dicarbonitrile are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and goggles when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 3-Fluorobenzene-1,2-dicarbonitrile (CAS No. 65610-13-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure provides a foundation for the development of novel drugs and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:65610-13-1)3-fluorobenzene-1,2-dicarbonitrile
A8891
Purity:99%
Quantity:5g
Price ($):152.0
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